molecular formula C10H7NO3S B8815912 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

Cat. No. B8815912
M. Wt: 221.23 g/mol
InChI Key: ARHIHDVVUHVQCP-UHFFFAOYSA-N
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Patent
US07407978B2

Procedure details

To a suspension of 51 (6.00 g, 27 mmol) in glacial acetic acid (100 mL) was added ammonium formate (6.27 g, 100 mmol) and 10% Pd on carbon (5.80 g) and the mixture was heated to vigorous reflux for 16 h. The mixture was cooled to room temperature then filtered through Celite. Most of the acetic acid was removed in vacuo then the crude product was dissolved in ethyl acetate (250 mL), washed with water (2×250 mL) then brine (250 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to yield a beige solid (5.35 g, 85%). 1H NMR: (400 MHz, DMSO-d6): δ 11.98 (bs, 1H), 9.32 (s, 1H), 7.02 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 4.82 (dd, J=8.4 and 4.0 Hz, 1H), 3.25 (dd, J=14.4 and 4.4 Hz, 1H), 2.99 (dd, J=14.0 and 9.2 Hz, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
catalyst
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]2[S:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])=[CH:4][CH:3]=1.C([O-])=O.[NH4+]>C(O)(=O)C.[Pd]>[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[S:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.27 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to vigorous reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
then filtered through Celite
CUSTOM
Type
CUSTOM
Details
Most of the acetic acid was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in ethyl acetate (250 mL)
WASH
Type
WASH
Details
washed with water (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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